Flutimide

Overview

Description

Flutimide is a naturally occurring N-acylhydrazone inhibitor first isolated in 1995 from fungal sources, identified for its antiviral activity against influenza A and B viruses . Structurally, it features a diketopiperazine core fused with a substituted indole moiety, enabling its interaction with the influenza PA endonuclease (PA-Nter), a critical enzyme for viral RNA replication . This compound inhibits PA endonuclease activity by chelating the two Mg²⁺ ions in the enzyme’s catalytic site (coordinated by Glu80, Asp108, and Glu119), thereby blocking viral RNA processing . Its discovery marked a milestone in targeting metalloenzymes for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK184072 involves several steps, starting from commercially available starting materials. One common method involves the condensation of p-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield resveratrol .

Industrial Production Methods: Industrial production of GSK184072 typically involves the extraction of the compound from natural sources, such as grape skins and seeds, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: GSK184072 undergoes various chemical reactions, including:

Oxidation: GSK184072 can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydroresveratrol.

Substitution: GSK184072 can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products:

Oxidation: Quinones and other oxidation products.

Reduction: Dihydroresveratrol.

Substitution: Acetylated derivatives.

Scientific Research Applications

Prostate Cancer Treatment

Flutamide is predominantly utilized in the management of prostate cancer, particularly in cases where androgen deprivation therapy is indicated. It acts by blocking androgen receptors, thereby inhibiting the effects of testosterone on prostate cancer cells.

Clinical Efficacy

- Comparison with Other Treatments : A randomized study compared flutamide with diethylstilbestrol (DES) for stage D2 prostate cancer. While both treatments had similar overall response rates (50% for flutamide vs. 62% for DES), flutamide exhibited fewer serious cardiovascular side effects (17.6% vs. 33.3% for DES) . However, DES demonstrated longer survival rates, indicating that flutamide may be more suitable for patients with higher cardiovascular risk.

- Combination Therapy : Research has indicated that combining flutamide with estrogen can enhance treatment efficacy through combined androgen blockade .

Benign Prostatic Hyperplasia (BPH)

Flutamide has been studied for its effects on benign prostatic hyperplasia, showing a reduction in prostate volume comparable to finasteride, a 5α-reductase inhibitor. However, it has been associated with significant side effects such as gynecomastia and gastrointestinal disturbances .

Breast Cancer

Flutamide's effectiveness in treating advanced breast cancer has been explored but yielded limited success in clinical trials. Out of 47 patients studied, only three showed short-term responses, suggesting that further investigation is needed to clarify its potential role in breast cancer therapy .

Psychiatric Disorders

Flutamide has been investigated for its potential benefits in treating psychiatric conditions:

- Obsessive-Compulsive Disorder : A small randomized controlled trial suggested efficacy in men with comorbid Tourette's syndrome; however, results were inconclusive in other studies .

- Bulimia Nervosa : Limited studies have explored its application in treating bulimia nervosa, indicating a need for further research .

Antiviral Research

Recent studies have highlighted flutamide's potential antiviral properties:

- Influenza and Other Viruses : Flutamide analogs have been synthesized and evaluated for their antiviral activity against viruses like the influenza virus and flavivirus. These compounds exhibited significant activity against viral replication while maintaining low cytotoxicity .

Hepatotoxicity Studies

Flutamide is known to cause hepatotoxicity, particularly in females. Studies have documented specific liver injury profiles associated with flutamide use, emphasizing the need for careful monitoring during treatment .

Data Summary Table

Mechanism of Action

GSK184072 exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Gene Expression: Modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Molecular Targets: Targets include sirtuins, cyclooxygenases, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Comparison with Similar Compounds

Structural Analogues of Flutimide

This compound derivatives and structurally related compounds have been synthesized to optimize inhibitory potency and pharmacokinetic properties. Key comparisons include:

Key Observations :

- Fluorine substitution (e.g., Compound 8 and 103 ) improves potency by enhancing hydrophobic interactions with PA-Nter residues .

- Hybrid scaffolds (e.g., Compound 18 ) demonstrate dual antiviral activity against influenza and HCV, highlighting scaffold versatility .

- Diketo acids, while potent, lack selectivity due to nonspecific metal chelation .

Mechanistic Comparisons

- Metal Chelation : this compound and diketo acids both bind Mg²⁺ ions, but this compound’s indole-diketopiperazine core provides additional π-π stacking with His41, improving specificity .

- Resistance Profiles : this compound derivatives show lower propensity for resistance mutations compared to N-hydroxamic acids, which require higher metal affinity .

- Bioavailability : Fluorinated analogues (e.g., Compound 8 ) exhibit improved cellular permeability due to reduced polarity .

Research Findings and Clinical Relevance

Biological Activity

Flutamide is a non-steroidal antiandrogen primarily used in the treatment of prostate cancer, benign prostatic hyperplasia, and conditions associated with hyperandrogenism such as polycystic ovary syndrome and congenital adrenal hyperplasia. Its biological activity is characterized by its ability to block androgen receptors, inhibiting the effects of androgens like testosterone.

Flutamide exerts its effects by binding to androgen receptors (AR) in target tissues, thereby preventing androgens from exerting their biological effects. This action is crucial in androgen-sensitive tissues, particularly in the prostate. The drug is metabolized into its active form, 2-hydroxyflutamide, which also contributes to its antiandrogenic effects. Flutamide has been shown to inhibit testosterone-stimulated prostatic DNA synthesis and disrupt nuclear uptake of androgens, leading to decreased cellular proliferation in prostate cancer cells .

Pharmacodynamics

- Absorption : Flutamide is rapidly absorbed after oral administration.

- Metabolism : It undergoes extensive first-pass metabolism, with only a small fraction remaining as unchanged drug in plasma.

- Half-life : The half-life of its active metabolite is approximately 6 hours.

- Protein Binding : High protein binding (94-96%) indicates significant distribution within the body .

Effects on Steroidogenesis

Recent studies have demonstrated that flutamide can significantly alter steroidogenic activity in Leydig cells. For instance, flutamide treatment has been linked to increased expression levels of steroidogenic proteins such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, 3β-HSD, and CYP19A1 in rat testicular tissue. These findings suggest that while flutamide inhibits androgen signaling, it may paradoxically stimulate steroidogenesis due to feedback mechanisms involving luteinizing hormone (LH) stimulation .

Table 1: Effects of Flutamide on Steroidogenic Proteins

| Protein | Control Levels | Flutamide Treated Levels | Significance (p-value) |

|---|---|---|---|

| StAR | Baseline | Increased | <0.05 |

| CYP11A1 | Baseline | Increased | <0.01 |

| 3β-HSD | Baseline | Increased | <0.001 |

| CYP19A1 | Baseline | Increased | <0.05 |

Case Study: Congenital Adrenal Hyperplasia

In a clinical study involving children with congenital adrenal hyperplasia (CAH), flutamide was administered alongside letrozole to assess its antiandrogenic activity. The results indicated a significant reduction in circulating testosterone levels after flutamide treatment over several months. Initial testosterone levels of 378 ng/dl dropped to as low as 46.2 ng/dl after nine months of treatment, demonstrating flutamide's effectiveness in managing hyperandrogenism in pediatric patients .

Table 2: Testosterone Levels Over Time in CAH Patients

| Time Point | Testosterone Level (ng/dl) |

|---|---|

| Pre-treatment | 378 ± 20 |

| 3 Months | 110 ± 20 |

| 6 Months | 83.7 ± 12 |

| 9 Months | 46.2 ± 6 |

| 12 Months | 57.7 ± 9 |

Side Effects and Considerations

While flutamide is effective as an antiandrogen, it is associated with potential side effects including hepatotoxicity, which necessitates careful monitoring during treatment. The mechanism behind this toxicity remains unclear but may involve its metabolites . Additionally, patients may experience gastrointestinal disturbances and alterations in liver function tests.

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing and characterizing Flutimide with high reproducibility?

Methodological Answer:

- Synthesis Optimization : Begin with a review of published synthetic routes (e.g., nucleophilic substitutions or cycloadditions) and validate reaction conditions (temperature, solvent, catalyst) using kinetic studies or Design of Experiments (DoE) to identify critical parameters .

- Characterization : Employ orthogonal analytical techniques (HPLC-MS for purity, NMR for structural confirmation, XRD for crystallinity) and cross-validate results against reference standards. Document all procedural deviations to enhance reproducibility .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for including synthetic details, spectral data, and purity thresholds (>95%) in the main text or supplementary materials .

Q. Basic: How should researchers design dose-response studies to evaluate this compound's bioactivity while minimizing cytotoxicity?

Methodological Answer:

- PICOT Framework : Define Population (cell lines/tissue types), Intervention (this compound concentration range), Comparison (positive/negative controls), Outcome (IC₅₀, selectivity index), and Time (exposure duration) .

- Experimental Controls : Include vehicle controls and reference compounds (e.g., known kinase inhibitors). Use triplicate assays and statistical power analysis to determine sample size .

- Data Interpretation : Calculate dose-response curves using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals. Address batch-to-batch variability via repeated independent experiments .

Q. Advanced: What strategies can resolve contradictions in this compound's mechanism of action across different in vitro and in vivo models?

Methodological Answer:

- Hypothesis Testing : Formulate competing hypotheses (e.g., target-specific vs. pleiotropic effects) and design knockdown/knockout experiments (CRISPR, siRNA) to isolate variables .

- Cross-Model Validation : Compare transcriptomic/proteomic profiles from divergent models (e.g., cancer vs. primary cells) to identify context-dependent signaling pathways .

- Meta-Analysis : Systematically review existing data for methodological biases (e.g., assay sensitivity, solvent interference) and perform subgroup analyses to reconcile discrepancies .

Q. Advanced: How can researchers integrate multi-omics datasets to elucidate this compound's polypharmacology and off-target effects?

Methodological Answer:

- Data Integration Pipeline : Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for metabolic pathways) to overlay transcriptomic, proteomic, and metabolomic data .

- Machine Learning : Train classifiers (e.g., random forests) on high-throughput screening data to predict off-target interactions with ion channels or GPCRs .

- Validation Workflow : Confirm computational predictions via orthogonal assays (e.g., thermal shift assays for target engagement, SPR for binding kinetics) .

Q. Basic: What quality control measures are essential for ensuring this compound's stability in long-term pharmacological studies?

Methodological Answer:

- Stability Protocols : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products via LC-MS. Use inert storage conditions (argon atmosphere, -80°C) .

- Analytical Consistency : Standardize HPLC methods (column type, mobile phase pH) across labs and participate in inter-laboratory comparisons to reduce variability .

Q. Advanced: How should researchers address conflicting data on this compound's pharmacokinetic properties between rodent and non-rodent models?

Methodological Answer:

- Species-Specific Profiling : Compare CYP450 metabolism pathways (e.g., liver microsome assays) and plasma protein binding ratios across species .

- PBPK Modeling : Develop physiologically based pharmacokinetic models to extrapolate interspecies differences and identify critical parameters (e.g., biliary excretion rates) .

- Translational Bridging : Use allometric scaling with correction factors (e.g., brain penetration studies in primates) to refine human dose projections .

Q. Basic: What statistical approaches are recommended for analyzing this compound's synergistic effects in combination therapies?

Methodological Answer:

- Synergy Quantification : Apply the Chou-Talalay method (Combination Index) or Bliss independence model to distinguish additive vs. synergistic effects .

- Data Visualization : Use heatmaps or isobolograms to depict interaction landscapes. Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. Advanced: What experimental frameworks can validate this compound's epigenetic modulatory effects hypothesized from computational docking studies?

Methodological Answer:

- Target Engagement Assays : Perform CETSA (Cellular Thermal Shift Assay) or drug-affinity responsive target stability (DARTS) to confirm binding to histone deacetylases (HDACs) .

- Functional Epigenomics : Use ChIP-seq for histone modification markers (e.g., H3K27ac) and RNA-seq to correlate chromatin changes with gene expression .

Properties

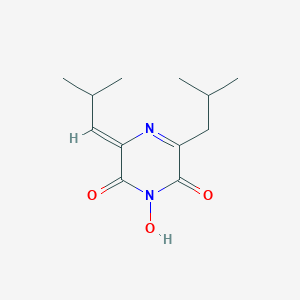

IUPAC Name |

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHCCPAJIVTOY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162666-34-4 | |

| Record name | Flutimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.